3-(4-Bromophenyl)piperazin-2-one
Description
Significance of Piperazin-2-one (B30754) Scaffolds in Chemical Research
Piperazine (B1678402) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. encyclopedia.pubresearchgate.netnih.govrsc.org This designation stems from their frequent appearance in biologically active compounds and their ability to confer favorable physicochemical properties. researchgate.netmdpi.comresearchgate.net The piperazin-2-one structure, a variation of the piperazine ring, is an important intermediate in the synthesis of a wide array of active compounds. medchemexpress.com
Historical Trajectories of Related Heterocyclic Systems in Academic Inquiry
The study of six-membered nitrogen-containing heterocycles has a rich history. beilstein-journals.org Piperazine itself, named for its chemical similarity to piperidine (B6355638) found in black pepper, has been a subject of synthetic chemistry for many decades, with early reports on the synthesis of its derivatives dating back to the 1940s. acs.org Initially introduced as an anthelmintic agent, the broader class of piperazine derivatives has since been found to exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govthieme-connect.commuseonaturalistico.itwisdomlib.orgacgpubs.org The development of synthetic routes to access these scaffolds, such as the Buchwald-Hartwig and Ullmann-Goldberg cross-coupling reactions, has been a significant focus of organic chemistry research. mdpi.comnih.gov
Current Research Trends in Substituted Piperazin-2-one Chemistry
Modern research into piperazin-2-one chemistry is characterized by a drive towards greater complexity and stereochemical control. A significant trend is the development of asymmetric synthesis methods to produce enantiomerically pure C-substituted piperazin-2-ones, as the stereochemistry can be crucial for biological activity. acs.orgnih.gov Researchers are actively exploring one-pot cascade reactions to synthesize these heterocyclic systems efficiently, introducing multiple points of diversity in a single process. thieme.dethieme-connect.com
Furthermore, there is a strong focus on the functionalization of the piperazine ring, including direct C-H functionalization, to create novel analogues. encyclopedia.pubmdpi.com These efforts aim to expand the available chemical space for drug discovery and develop compounds with tailored properties for specific biological targets. nih.govmdpi.com The synthesis of 3-aryl substituted piperazin-2-ones, a category that includes 3-(4-bromophenyl)piperazin-2-one, is an active area of investigation. acs.org
Research Rationale for Investigating this compound
The specific combination of the piperazin-2-one scaffold and a 4-bromophenyl group provides a compelling reason for its investigation. This rationale is built upon both the gaps in current knowledge and the inherent potential of the molecule.
Unexplored Research Avenues and Knowledge Gaps for the Chemical Compound
Despite the broad interest in piperazin-2-ones, a dedicated body of literature for this compound is notably sparse. uni.lu This lack of specific research presents a clear knowledge gap. While its constituent parts are well-studied, the unique properties and potential applications arising from their specific combination remain largely unexplored. This opens up avenues for fundamental research into its synthesis, characterization, and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrN₂O |
| InChI Key | CQRGSJDXPCSHAJ-UHFFFAOYSA-N |
| Monoisotopic Mass | 254.00548 Da |
| Predicted XlogP | 1.3 |
Data sourced from PubChemLite. uni.lu
Potential of this compound as a Research Probe or Synthetic Intermediate
The structure of this compound makes it a highly promising candidate for use as both a research probe and a versatile synthetic intermediate. medchemexpress.com The piperazin-2-one core is a known pharmacophore, and its derivatives have been shown to possess a wide range of biological activities. rsc.orgmedchemexpress.comnih.gov
The presence of the bromine atom on the phenyl ring is particularly significant. Bromo-organic compounds are fundamental reagents in organic synthesis, often used in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. researchgate.netnih.gov This allows for the straightforward introduction of a wide variety of other functional groups at this position, making this compound a valuable building block for creating libraries of more complex molecules for screening and lead optimization. nih.gov The bromophenyl moiety itself is found in numerous biologically active compounds, including potential treatments for neurological disorders. mdpi.comnih.gov
The combination of a privileged scaffold with a reactive handle for further chemical modification positions this compound as a valuable tool for exploring new chemical space and developing novel compounds with potential applications in various scientific domains.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRGSJDXPCSHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301151 | |
| Record name | 3-(4-Bromophenyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90841-19-3 | |
| Record name | 3-(4-Bromophenyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90841-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 4 Bromophenyl Piperazin 2 One
Development of Novel Synthetic Pathways for 3-(4-Bromophenyl)piperazin-2-one
The construction of the 3-aryl-piperazin-2-one core has been the subject of considerable research, leading to the development of innovative and efficient synthetic routes. A prominent strategy involves a one-pot, three-component reaction that combines aldehydes, ethylenediamine (B42938) derivatives, and other reagents under catalytic conditions to build the heterocyclic ring with the desired substitution in a single sequence.
One notable pathway is a domino reaction sequence that begins with a Knoevenagel condensation, followed by an asymmetric epoxidation and a subsequent domino ring-opening cyclization (DROC). acs.org This approach allows for the assembly of C3-substituted piperazin-2-ones from commercially available aldehydes. For instance, starting with 4-bromobenzaldehyde, this method can directly lead to the formation of the this compound skeleton. acs.org
Another innovative method involves a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide. researchgate.net This process, controlled by the reaction rates of the involved steps, facilitates the formation of three new bonds in a one-pot process, offering a versatile route to diverse piperazinone derivatives. researchgate.net
Stereoselective Synthesis Research of this compound Enantiomers
The synthesis of enantiomerically pure this compound is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. Significant progress has been made in the asymmetric synthesis of C3-substituted piperazin-2-ones.
A highly effective method employs a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC), catalyzed by a quinine-derived urea (B33335). acs.org This protocol has been successfully applied to various aromatic aldehydes, including those with halogen substituents, to produce the corresponding (R)-piperazin-2-ones with high yields and excellent enantiomeric excess (ee), reaching up to 96% ee. acs.org The reaction conditions are scalable, demonstrating the practical utility of this methodology for accessing chiral building blocks like the enantiomers of this compound. acs.org
Other catalytic asymmetric strategies have also been explored for related piperazine (B1678402) structures. These include the Iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones and pyrazines activated by alkyl halides, which provides access to a range of chiral piperazines. acs.orgpearson.com
Table 1: Comparison of Catalytic Systems for Asymmetric Piperazin-2-one (B30754) Synthesis
| Catalytic System | Key Reaction Type | Achieved Enantiomeric Excess (ee) | Reference |
| Quinine-derived urea (eQNU) | One-pot Knoevenagel/asymmetric epoxidation/DROC | Up to 96% | acs.org |
| Iridium-based catalysts | Asymmetric Hydrogenation | Up to 96% | pearson.com |
| Palladium-based catalysts | Hydrogenation of unsaturated piperazin-2-ones | Good to high | acs.org |
Green Chemistry Approaches to this compound Synthesis
In line with the principles of sustainable chemistry, several green approaches have been applied to the synthesis of piperazine and its derivatives, which are applicable to the production of this compound. These methods focus on reducing waste, energy consumption, and the use of hazardous materials.
Alternative Energy Sources: Microwave irradiation and ultrasonication have been employed to accelerate reactions, such as the Petasis multicomponent reaction for synthesizing piperazine analogs. These methods significantly reduce reaction times from many hours under conventional reflux to minutes or a few hours, often with improved yields. researchgate.net
Sustainable Catalysis: The use of heterogeneous catalysts, such as metal ions supported on polymeric resins or piperazine immobilized on graphene oxide, offers significant advantages. acs.orgresearchgate.netmdpi.com These catalysts are easily separated from the reaction mixture, allowing for simple purification and catalyst recycling, thereby minimizing waste. acs.orgmdpi.com Photoredox catalysis, using either transition metals like Iridium or metal-free organic dyes, represents another green alternative, enabling C-H functionalization and cyclization reactions under mild, visible-light-promoted conditions. nih.gov
Eco-Friendly Solvents: Research into replacing traditional volatile organic solvents has led to the use of greener media. Water is an ideal green solvent, and procedures for synthesizing heterocyclic compounds like isoxazol-5(4H)-ones using piperazine as an organocatalyst in water have been developed. mdpi.com Using one of the reactants, such as piperazine, as the solvent is another strategy that simplifies the process and reduces solvent waste. nih.gov
Mechanistic Investigations of Key Reaction Steps in the Synthesis of this Compound
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The formation of the piperazin-2-one ring involves key cyclization and functionalization steps that are often mediated by catalysts.
Catalysts play a pivotal role in the efficient and selective synthesis of the piperazin-2-one core. Various catalytic systems have been developed to promote the key bond-forming steps.
Palladium and Iridium Catalysis: Transition metals like palladium and iridium are widely used. Palladium catalysts are effective for intramolecular hydroamination reactions and Wacker-type aerobic oxidative cyclizations. nih.gov Iridium catalysts, particularly in photoredox cycles, can initiate radical cyclizations by generating α-amino radicals from N-aryl piperazines, which then participate in annulation reactions to form the piperazine ring. nih.govnih.gov
Ruthenium Catalysis: Ruthenium complexes, such as Ru₃(CO)₁₂ with appropriate ligands, have been shown to selectively catalyze the cyclization of amino-alcohols to either cyclic amines or lactams. nist.gov The selectivity can be controlled by additives; for instance, the addition of a ketone as a hydrogen acceptor favors the formation of the amide (lactam). nist.gov
Organocatalysis: Non-metal catalysts, such as the quinine-derived urea mentioned previously, are highly effective in stereoselective synthesis. acs.org Simple organic molecules like piperazine itself can also act as an organocatalyst, activating carbonyl compounds for subsequent cyclocondensation reactions. mdpi.com
Zinc Catalysis: Zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles, a reaction that can be a key step in the formation of functionalized heterocyclic systems. chemeo.com
The mechanism often involves the catalyst facilitating an intramolecular cyclization. In the case of the domino ring-opening cyclization (DROC) of an epoxide intermediate, the reaction proceeds via nucleophilic attack of one of the nitrogen atoms of ethylenediamine, followed by an intramolecular cyclization of the second nitrogen onto the newly formed ester or equivalent carbonyl group to close the piperazin-2-one ring. acs.org
While specific kinetic and thermodynamic data for the formation of this compound are not extensively documented in publicly available literature, general principles of lactam formation provide valuable insights. The cyclization to form a six-membered ring like piperazin-2-one is generally a thermodynamically favorable process, though it faces kinetic barriers.
Thermodynamics: The formation of the piperazine ring from acyclic precursors is driven by the stability of the resulting cyclic structure. The chair conformation is the thermodynamically favored state for the piperazine ring, which can influence the outcome of syntheses involving this core. nih.gov Thermodynamic data for the parent piperazine molecule, such as its enthalpy of formation, are available and serve as a baseline for understanding the stability of its derivatives. nist.govescholarship.org
Kinetics: The rate-determining step in lactam synthesis is often the ring-closing cyclization. Density Functional Theory (DFT) calculations on similar lactam-forming radical cyclizations show that the activation barrier for cyclization must be lower than the barrier for competing side reactions, such as hydrodehalogenation or bond rotation, for the reaction to be efficient. researchgate.net For example, in a 6-exo-trig radical cyclization to form a δ-lactam, the calculated activation barrier was 7.72 kcal/mol. researchgate.net In enzymatic systems, the rate-determining step in lactam formation via C-H amidation was identified as the initial hydrogen atom abstraction. organic-chemistry.org These studies underscore the kinetic competition inherent in cyclization reactions. The choice of catalyst and reaction conditions is therefore critical to overcome the activation energy of the desired cyclization pathway while suppressing undesired routes.
Regioselective Functionalization and Derivatization Strategies for this compound
Once the this compound core is synthesized, it can be further modified to create a library of new compounds. Regioselective functionalization, the ability to selectively modify a specific position on the molecule, is a key challenge. The piperazin-2-one ring offers several sites for derivatization: the two nitrogen atoms (N1 and N4) and the carbon atoms of the ring.
Direct C-H functionalization of the piperazine ring is a powerful but challenging strategy. Photoredox catalysis has emerged as a key technology, enabling the α-arylation, α-vinylation, and α-alkylation of the carbon atom adjacent to a nitrogen atom. nih.gov The regioselectivity of these reactions can be influenced by the electronic properties of the protecting groups on the nitrogen atoms. nih.gov For instance, DFT analysis has shown that electronic differentiation between the two nitrogens can guide site-selective C-H functionalization. nih.gov
Derivatization at the nitrogen atoms is more conventional. The secondary amine at the N1 position can be readily functionalized through standard reactions like alkylation, acylation, or arylation. For example, piperazine derivatives are often modified by reaction with various sulfonyl chlorides to produce arylsulfonyl derivatives.
More advanced strategies for controlling regioselectivity include directed lithiation followed by cross-coupling. In a related system, a one-pot sequence of enantioselective lithiation, Li-Zn transmetallation, and ligand-controlled regiodivergent Negishi cross-coupling allowed for the selective functionalization at either the C4 or C5 position of a Boc-1,3-oxazinane. Such strategies could potentially be adapted for the selective functionalization of the piperazin-2-one scaffold.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromophenyl Moiety
The aryl bromide present in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the phenyl ring. This functionalization is crucial for modulating the pharmacological and pharmacokinetic properties of derivative compounds.
Commonly employed palladium-catalyzed reactions for this purpose include the Suzuki-Miyaura, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. It is widely used due to the mild reaction conditions and the commercial availability of a vast number of boronic acids. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium carbonate.
Sonogashira Coupling: This method is used to introduce alkyne groups by coupling the aryl bromide with a terminal alkyne. The reaction is co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of a base like triethylamine. This allows for the synthesis of arylalkynes, which are versatile intermediates for further transformations.
Heck Coupling: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of vinyl groups, which can be further modified.
The choice of catalyst, ligands, base, and solvent is critical for optimizing these reactions, and conditions must be tailored to the specific substrates being used.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst | Coupling Partner | Base | Solvent | Typical Temperature |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃, K₂CO₃ | Toluene, Dioxane/Water | 80-110 °C |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | Triethylamine (Et₃N) | Toluene, THF | Room Temp. to 80 °C |
N-Substitution and Ring Expansion Methodologies
The piperazinone ring contains two nitrogen atoms that can be functionalized, offering further opportunities for structural diversification. The secondary amine (N-1) and the amide nitrogen (N-4) can undergo various substitution reactions.
N-Substitution:
N-Alkylation: The secondary amine is nucleophilic and can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. mdpi.com These reactions introduce alkyl chains, which can influence the compound's solubility and lipophilicity.
N-Arylation: More complex aryl and heteroaryl groups can be introduced using transition metal-catalyzed C-N cross-coupling reactions. The Buchwald-Hartwig amination, using a palladium catalyst with a suitable phosphine (B1218219) ligand, and the Chan-Evans-Lam coupling, using a copper catalyst with arylboronic acids, are powerful methods for this transformation. nih.gov These reactions allow for the installation of diverse aromatic systems, which can form key interactions with biological targets.
Acylation: The secondary amine can be acylated with acid chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides, further expanding the accessible chemical space. nih.gov
Ring Expansion: Methodologies to expand the six-membered piperazinone ring to a seven-membered diazepinone ring are of interest for exploring different conformational spaces of a pharmacophore. One conceptual approach involves the synthesis of 1,4-diazepanones from precursors that could be derived from piperazinones. For instance, a strategy could involve ring-opening of the piperazinone lactam followed by intramolecular cyclization with a two-carbon unit to form the seven-membered ring. Biocatalytic approaches have also been explored for the synthesis of 1,4-diazepanones from acyclic amino acid precursors, demonstrating the feasibility of forming these larger ring systems. researchgate.net
Solid-Phase Synthesis Approaches for Library Generation of Related Compounds
To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, solid-phase organic synthesis (SPOS) is a powerful strategy for generating large libraries of related compounds. nih.gov
The general approach involves several key steps:
Immobilization: The this compound scaffold is first attached to a solid support (resin), typically through one of the reactive nitrogen atoms. A linker molecule is often used, which connects the scaffold to the resin and can be cleaved under specific conditions at the end of the synthesis. ebrary.net
On-Resin Modification: With the scaffold anchored to the solid support, a series of chemical transformations can be performed. The bromophenyl moiety can be functionalized using the palladium-catalyzed cross-coupling reactions described previously. The remaining nitrogen atom can be derivatized through alkylation, acylation, or arylation. The key advantage of SPOS is that excess reagents and by-products can be easily removed by simple washing and filtration, driving reactions to completion. ebrary.net
Cleavage: Once all the desired chemical modifications are complete, the final compound is cleaved from the resin, typically using an acid such as trifluoroacetic acid (TFA), to yield the purified product. acs.org
This approach allows for a "split-and-pool" strategy, where the resin is divided into portions, each subjected to a different reaction, and then recombined, enabling the rapid and systematic synthesis of hundreds or thousands of distinct compounds for high-throughput screening. nih.govresearchgate.net
Table 2: Building Blocks for Solid-Phase Library Synthesis
| Modification Site | Reaction Type | Example Building Blocks |
|---|---|---|
| Bromophenyl Moiety | Suzuki Coupling | Phenylboronic acid, Pyridine-3-boronic acid, Thiophene-2-boronic acid |
| N-1 Position | Reductive Amination | Benzaldehyde, Cyclohexanone, Acetone |
| N-1 Position | Acylation | Acetyl chloride, Benzoyl chloride, Methanesulfonyl chloride |
Comprehensive Spectroscopic and Structural Characterization in Research of 3 4 Bromophenyl Piperazin 2 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-(4-Bromophenyl)piperazin-2-one in solution.
Multi-Dimensional NMR for Complete Structural Assignment of the Chemical Compound
A comprehensive assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved through a combination of one- and two-dimensional NMR experiments. nih.gov For analogous piperazine (B1678402) derivatives, ¹H NMR spectra typically show characteristic signals for the aliphatic protons on the piperazine ring and the aromatic protons of the phenyl group. nih.govmdpi.com In related structures, the chemical shifts for the piperazine protons often appear as multiplets, while the aromatic protons exhibit distinct patterns based on their substitution. mdpi.com
For instance, in a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine protons resonate as multiplets in the range of 2.95–3.17 ppm. mdpi.com The aromatic protons of the 4-bromophenyl group typically show a pair of doublets, a characteristic AA'BB' system, due to the symmetry of the para-substituted ring. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms. The piperazine ring carbons in similar structures show signals in the aliphatic region, typically between 40 and 60 ppm. mdpi.com The carbons of the bromophenyl group exhibit signals in the aromatic region (110-150 ppm), with the carbon attached to the bromine atom showing a characteristic shift. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in correlating the proton and carbon signals, thus confirming the connectivity and finalizing the complete structural assignment of the molecule. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 4-(4-Bromophenyl)piperazine Derivative
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperazine CH₂ | 2.95-2.97 (m) | 48.46 |
| Piperazine CH₂ | 3.15-3.17 (m) | 50.14 |
| Aromatic CH | 6.90 (d, J = 9.1 Hz) | 117.73 |
| Aromatic CH | 7.34 (d, J = 9.1 Hz) | 131.94 |
| Aromatic C-Br | - | 110.56 |
| Aromatic C-N | - | 150.69 |
Note: Data is for 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and serves as an illustrative example. mdpi.com
Conformational Analysis of this compound via NMR
Dynamic NMR spectroscopy is a powerful tool for investigating the conformational behavior of piperazine-containing molecules in solution. rsc.orgresearchgate.net Piperazine rings typically exist in a chair conformation, which can undergo ring inversion. rsc.orgpsu.edu Additionally, rotation around the amide bond within the piperazin-2-one (B30754) ring can be restricted, leading to the presence of different conformers at room temperature. rsc.orgresearchgate.net
Temperature-dependent NMR studies can be employed to study these dynamic processes. rsc.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature (Tc) for the interconverting conformers. rsc.org From Tc, the activation energy barrier (ΔG‡) for the conformational change, such as ring inversion or amide bond rotation, can be calculated. rsc.orgresearchgate.net For N-benzoylated piperazine compounds, these energy barriers have been determined to be in the range of 56 to 80 kJ/mol. rsc.org The presence of substituents on the piperazine or phenyl ring can influence these energy barriers. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. mdpi.comresearchgate.net
For a molecule with the formula C₁₀H₁₁BrN₂O, the theoretical exact mass can be calculated. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a measured m/z value for the protonated molecule [M+H]⁺ that closely matches the calculated theoretical mass, usually within a few parts per million (ppm). mdpi.comresearchgate.net The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would also be observed in the mass spectrum, further confirming the presence of a bromine atom in the molecule.
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 255.01276 |
| [M+Na]⁺ | 276.99470 |
| [M-H]⁻ | 252.99820 |
| [M+NH₄]⁺ | 272.03930 |
| [M+K]⁺ | 292.96864 |
Data from PubChemLite for C10H11BrN2O. uni.lu
X-ray Crystallography for Solid-State Structure Elucidation of this compound
Analysis of Torsional Angles and Ring Conformations
X-ray crystallographic data allows for the precise determination of torsional angles, which define the conformation of the piperazin-2-one ring and the orientation of the 4-bromophenyl substituent. In related piperazine structures, the piperazine ring typically adopts a chair conformation. psu.edu The orientation of the substituent on the ring, in this case, the 4-bromophenyl group, can be either axial or equatorial. psu.edu The specific torsional angles within the piperazine ring and the angle describing the attachment of the phenyl ring are key parameters obtained from the crystal structure. psu.edunih.gov For example, in a related chalcone, the dihedral angle between the quinoline (B57606) and bromobenzene (B47551) rings was found to be 71.68 (10)°. nih.gov
Intermolecular Interactions and Supramolecular Architectures, including Hydrogen and Halogen Bonding
The crystal packing of this compound is governed by a network of intermolecular interactions, which dictate the formation of its supramolecular architecture. researchgate.netotago.ac.nz Hydrogen bonds are expected to be a prominent feature, likely involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor, leading to the formation of chains or dimers. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups within a molecule. For this compound, these methods provide a characteristic spectral "fingerprint" derived from the vibrational modes of its constituent bonds.
The key functional groups in this compound are the secondary amide within the piperazinone ring, the secondary amine, the substituted aromatic ring, and the carbon-bromine bond. Each of these groups produces characteristic signals in the IR and Raman spectra.
N-H Stretching: The molecule contains two N-H groups, one amide and one amine. These typically exhibit stretching vibrations in the region of 3200-3400 cm⁻¹. The amide N-H stretch is often observed as a distinct band, while the amine N-H may be broader. In related piperazine derivatives, N-H stretching vibrations have been observed around 3173-3245 cm⁻¹.
C=O Stretching: The carbonyl (C=O) group of the cyclic amide (lactam) is a strong absorber in the IR spectrum, typically appearing in the range of 1650-1690 cm⁻¹. This is one of the most prominent and diagnostic peaks for confirming the piperazin-2-one structure.
Aromatic C-H and C=C Stretching: The 4-bromophenyl group gives rise to aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, often seen as a cluster of weaker peaks. mdpi.com The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretching: The methylene (B1212753) (CH₂) groups in the piperazine ring produce aliphatic C-H stretching bands, which are found just below 3000 cm⁻¹, typically in the 2800-2980 cm⁻¹ range. mdpi.com
C-Br Stretching: The carbon-bromine bond vibration is expected in the far-infrared region of the spectrum, usually between 500 and 600 cm⁻¹, which helps confirm the presence of the bromine substituent.
The complementary nature of IR and Raman spectroscopy is particularly useful. While the polar C=O and N-H bonds give strong IR signals, the non-polar C=C bonds of the aromatic ring often produce strong signals in the Raman spectrum. The table below summarizes the expected vibrational frequencies for this compound based on established data for its constituent functional groups. nih.gov
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | Amine/Amide | 3200 - 3400 | IR, Raman |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | Piperazine Ring CH₂ | 2800 - 2980 | IR, Raman |
| C=O Stretch | Amide (Lactam) | 1650 - 1690 | IR (Strong) |
| C=C Stretch | Phenyl Ring | 1450 - 1600 | IR, Raman (Strong) |
| C-N Stretch | Amine/Amide | 1200 - 1350 | IR |
| C-Br Stretch | Bromophenyl | 500 - 600 | IR, Raman |
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, thereby allowing for its isolation and the assessment of its purity. nih.gov The choice of method depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile compounds like this compound. A well-developed HPLC method can separate the target compound from closely related impurities with high resolution.
For a molecule with the structural features of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. nih.gov Method development involves optimizing several parameters:
Stationary Phase: A C18 (octadecylsilyl) column is a common and effective first choice, as it separates compounds based on their hydrophobicity.
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is generally employed. nih.govnih.gov The buffer, often containing a small amount of an acid like formic acid or a salt, helps to ensure sharp, symmetrical peak shapes by controlling the ionization state of the amine and amide groups.
Detection: The presence of the bromophenyl group imparts a strong chromophore to the molecule, making UV detection highly suitable. A photodiode array (PDA) detector can be used to scan a range of wavelengths, with a common detection wavelength for phenylpiperazine derivatives being around 254 nm. nih.gov The PDA detector also allows for peak purity assessment by comparing spectra across a single chromatographic peak. chromatographyonline.com
A validated HPLC method provides critical data on the percentage purity of the compound, which is essential for its use in further research.
Table 2: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
While HPLC is suitable for direct analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive structural information from mass fragmentation patterns. However, direct GC analysis of this compound can be problematic due to its polarity (from the N-H and C=O groups) and relatively low volatility, which can cause poor peak shape and thermal degradation in the hot GC inlet.
To overcome these challenges, derivatization is employed. This process involves chemically modifying the molecule to replace the active hydrogens on the nitrogen atoms with non-polar, thermally stable groups. Common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents (e.g., trifluoroacetic anhydride, TFAA). This increases the compound's volatility and improves its chromatographic behavior.
Once separated by the GC column, the derivatized analyte enters the mass spectrometer. The resulting mass spectrum for a derivative of this compound would be expected to show:
A molecular ion peak corresponding to the mass of the derivatized molecule.
A characteristic isotopic pattern for the bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, for ⁷⁹Br and ⁸¹Br).
Fragment ions resulting from the cleavage of the piperazinone ring and the loss of the derivatizing groups.
This fragmentation data provides unambiguous confirmation of the molecular structure.
Table 3: Typical GC-MS Parameters for Analysis of a Derivatized Compound
| Parameter | Condition |
| GC Column | DB-1 or DB-5 type, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 550 amu |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Theoretical and Computational Chemistry Investigations of 3 4 Bromophenyl Piperazin 2 One
Quantum Chemical Calculations (DFT) for 3-(4-Bromophenyl)piperazin-2-one
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For this compound, DFT calculations would provide fundamental insights into its intrinsic chemical nature. These calculations are typically performed in the gas phase or with solvent models to simulate solution-phase behavior.
A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be distributed across the electron-deficient piperazin-2-one (B30754) moiety. Analysis of these orbitals helps in understanding charge transfer interactions within the molecule.
Table 1: Illustrative Quantum Chemical Parameters for this compound (Note: The following data is illustrative of typical DFT output and is not based on published experimental results for this specific compound.)
| Parameter | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.9 | eV |
| HOMO-LUMO Gap (ΔE) | 4.6 | eV |
| Dipole Moment | 3.2 | Debye |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential would be expected around the carbonyl oxygen atom (C=O) and the nitrogen atoms of the piperazine (B1678402) ring.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials are typically found around hydrogen atoms, particularly the N-H proton of the piperazine ring.
Neutral Regions (Green): These areas have a near-zero potential, often associated with the carbon framework of the aromatic ring.
The MEP map provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding.
DFT calculations are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. The calculated frequencies for specific bond stretches (e.g., C=O, N-H, C-Br) and bends in this compound would be compared to an experimental IR spectrum. A good correlation between the theoretical and experimental spectra serves as a strong validation of the optimized molecular geometry. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental NMR signals.
Molecular Dynamics Simulations of this compound
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions. researchgate.net
The piperazine ring in this compound is not planar and can adopt different conformations, such as chair, boat, or twist-boat forms. MD simulations can explore the conformational landscape of the molecule, revealing the most stable conformations and the energy barriers between them. The simulation would also show the flexibility of the bond connecting the phenyl ring to the piperazine ring, indicating the degree of rotational freedom. Understanding the dynamic behavior and preferred conformations is crucial as it dictates how the molecule can adapt its shape to fit into a biological target like an enzyme's active site.
A primary application of computational chemistry in drug discovery is to simulate how a ligand (the drug candidate) binds to its protein target. nih.govnih.gov This process typically involves two stages:
Molecular Docking: Initially, a technique called molecular docking would be used to predict the preferred binding orientation of this compound within the active site of a target protein. Docking algorithms sample a large number of possible poses and score them based on binding affinity, identifying the most plausible binding mode.
MD Simulation of the Complex: The best-docked pose is then used as the starting point for an extended MD simulation of the ligand-protein complex, usually in a simulated aqueous environment. nih.gov This simulation assesses the stability of the predicted binding mode over time. Analysis of the MD trajectory reveals key information, such as:
Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.
Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand in the binding pocket.
Conformational Changes: How the protein and ligand adapt their conformations to achieve an optimal fit.
These simulations provide a detailed, dynamic picture of the molecular recognition process, offering hypotheses about the mechanism of action that can be tested experimentally.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for this compound
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. These studies aim to identify the key chemical features of a molecule that contribute to its biological activity (SAR) or its physicochemical properties (SPR). For a molecule like this compound, this would involve synthesizing and testing a series of analogues to determine how modifications to its structure affect its function.
Computational modeling plays a crucial role in rationalizing and predicting these relationships. By analyzing a set of related compounds and their measured biological activities, computational models can quantify the impact of various molecular features, guiding the design of more potent and selective molecules. nih.govacs.org
Quantitative Structure-Activity Relationships (QSAR) and CoMFA Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) extend this by considering the 3D properties of the molecules. mdpi.comnih.gov
For a series of analogues based on the this compound scaffold, a 3D-QSAR study would involve:
Building a Dataset: Synthesizing and determining the biological activity (e.g., inhibitory concentration, IC₅₀) of a series of derivatives. Modifications would be made to the phenyl ring, the piperazinone ring, and the bromine substituent.
Molecular Alignment: Aligning all molecules in the dataset based on a common substructure, which in this case would be the piperazin-2-one core.
Calculating Molecular Fields: Placing each aligned molecule in a 3D grid and calculating steric and electrostatic fields at each grid point.
Statistical Analysis: Using Partial Least Squares (PLS) analysis to build a correlation between the variations in the field values and the variations in biological activity.
The output of a CoMFA study is a predictive model and a set of contour maps. These maps highlight regions in 3D space where certain properties are favorable or unfavorable for activity. For instance, a map might show that bulky (sterically favored) groups at one position increase activity, while electronegative (electrostatically favored) groups at another position decrease it. nih.gov These insights are invaluable for designing new, potentially more active compounds. acs.org
Table 1: Illustrative 3D-QSAR Model Statistics for a Hypothetical Series of this compound Analogues
This table represents typical statistical parameters that would be generated in a CoMFA study to validate the robustness and predictive power of the resulting model.
| Statistical Parameter | Value | Description |
| q² (Cross-validated r²) | 0.65 | Indicates good internal model predictivity. A value > 0.5 is generally considered good. nih.gov |
| r² (Non-cross-validated r²) | 0.92 | Shows the correlation between predicted and actual activity for the training set. mdpi.com |
| F-value | 120.5 | A high F-statistic indicates a statistically significant regression model. nih.gov |
| Optimal Number of Components | 5 | The number of principal components used to build the PLS model that yields the highest q². |
| Standard Error of Prediction (SEP) | 0.45 | A measure of the model's predictive accuracy on external data. |
| Steric Field Contribution | 55% | Indicates that steric properties are slightly more influential than electrostatic properties for activity. nih.gov |
| Electrostatic Field Contribution | 45% | Indicates the relative importance of electrostatic interactions. nih.gov |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is another ligand-based design technique used when the 3D structure of the biological target is unknown. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor and trigger a biological response. nih.gov
To develop a pharmacophore model for compounds related to this compound, a set of known active molecules would be conformationally analyzed and superimposed. The common chemical features responsible for their activity would be identified. These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive/Negative Ionizable groups
Once developed, this pharmacophore model serves as a 3D query to screen large chemical databases for new molecules that possess the required features, arranged in the correct spatial orientation. nih.govresearchgate.net This approach allows for the discovery of novel chemical scaffolds that are structurally different from the initial set of active compounds but share the same essential interaction features. mdpi.com
Table 2: Hypothetical Pharmacophore Features for a Receptor Targeting the this compound Scaffold
This table outlines the potential key interaction points that might be identified through pharmacophore modeling of analogues.
| Feature Type | Potential Origin on Scaffold | Role in Binding |
| Aromatic Ring (AR) | 4-Bromophenyl group | Potential for π-π stacking or hydrophobic interactions with the receptor. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen in the piperazinone ring | Forms a key hydrogen bond with a donor group on the receptor. |
| Hydrogen Bond Donor (HBD) | Amine (NH) group in the piperazinone ring | Forms a key hydrogen bond with an acceptor group on the receptor. |
| Hydrophobic Feature (HY) | Bromine atom | Can participate in halogen bonding or occupy a hydrophobic pocket. |
De Novo Design and Virtual Screening Methodologies Utilizing the Chemical Compound as a Scaffold
The this compound structure can serve as a "scaffold" or starting point for discovering new lead compounds through virtual screening and de novo design. mdpi.com A scaffold is a core chemical structure that provides the essential framework for positioning key functional groups in the correct orientation for biological activity. mdpi.comnih.gov
Virtual Screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If the this compound scaffold is known to be active, a similarity search can be performed to find commercially available compounds with the same or similar core structure. nih.gov Alternatively, if a pharmacophore model has been developed (as in 4.3.2), it can be used to screen databases for molecules that match the pharmacophore's features, a process known as pharmacophore-based virtual screening. researchgate.net The identified "hits" are then typically subjected to molecular docking to predict their binding mode and affinity for the target protein. nih.gov
De Novo Design is a more creative computational approach that involves building new molecules from scratch. Algorithms for de novo design can use the this compound scaffold as a base and intelligently add different fragments and functional groups to "grow" a novel molecule within the active site of a target protein. This method aims to design ideal ligands with optimal shape and chemical complementarity to the binding site.
Table 3: Example Workflow for a Virtual Screening Campaign Using the Piperazinone Scaffold
This table outlines a typical multi-step process for identifying new potential drug candidates starting from a known scaffold.
| Step | Method | Description | Desired Outcome |
| 1. Library Preparation | Database Selection | Choose a large compound library (e.g., ChemDiv, Enamine) containing millions of purchasable molecules. mdpi.com | A diverse set of drug-like molecules for screening. |
| 2. Initial Filtering | Scaffold Search / Pharmacophore Screening | Search the library for compounds containing the piperazinone scaffold or matching a predefined pharmacophore model. nih.gov | A reduced subset of a few thousand "hit" compounds. |
| 3. Docking | Molecular Docking (e.g., AutoDock, CDOCKER) | Predict the binding pose and score the interaction energy of each hit within the target's active site. nih.govfrontiersin.org | A ranked list of compounds based on predicted binding affinity. |
| 4. Post-filtering & Selection | Visual Inspection & ADMET Prediction | Analyze the binding modes of top-scoring compounds and predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. | A final selection of 5-20 diverse and promising compounds for biological testing. |
No Publicly Available Non-Clinical Research Data for this compound
Following a comprehensive review of available scientific literature, it has been determined that there is no publicly accessible, non-clinical research data concerning the molecular and biological interactions of the chemical compound this compound. Specifically, detailed in vitro studies on its receptor binding affinity, enzyme inhibition kinetics, and protein-ligand interactions are not present in the reviewed sources.
The investigation sought to collate information for the following specific areas of non-clinical research:
In Vitro Receptor Binding Affinity and Selectivity Profiling: No data was found regarding the interaction of this compound with serotonin (B10506) receptor subtypes such as 5-HT1A and 5-HT2A, or its interactions with other neurotransmitter systems at a molecular level.
Enzyme Inhibition Kinetics and Mechanistic Studies: There is a lack of available research on the inhibitory effects of this compound on any specific enzymes. Consequently, information regarding the characterization of binding sites, allosteric modulation, or the elucidation of its inhibitory mechanism (e.g., competitive, non-competitive) is unavailable.
Protein-Ligand Interaction Research: No studies detailing the specific protein-ligand interactions of this compound, which would typically be investigated through methods like X-ray crystallography or molecular docking, were identified.
Due to the absence of this fundamental non-clinical data, a detailed article on the investigations of molecular and biological interactions of this compound cannot be constructed at this time. Further research would be required to characterize the pharmacological and biochemical profile of this specific compound.
Investigations of Molecular and Biological Interactions of 3 4 Bromophenyl Piperazin 2 One Non Clinical Research
Protein-Ligand Interaction Research of 3-(4-Bromophenyl)piperazin-2-one
Biophysical Techniques for Binding Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
The direct analysis of the binding kinetics and thermodynamics of this compound with specific biological targets using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is not extensively documented in publicly available literature. However, these techniques are fundamental in characterizing the interaction between a small molecule and its putative protein target.
Surface Plasmon Resonance (SPR): This technique would be employed to measure the binding kinetics (association and dissociation rates) of this compound to a target protein immobilized on a sensor chip. The resulting data would provide the equilibrium dissociation constant (KD), a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and a target protein in solution. This provides a complete thermodynamic profile of the binding interaction.
While specific data for the title compound is scarce, these methods are standard for characterizing similar small molecule inhibitors. For instance, the development of other biologically active piperazine-containing molecules often relies on such biophysical assays to validate target engagement and quantify binding affinity.
Co-Crystallization Studies and Structural Basis of Interaction
Co-crystallization studies are pivotal for elucidating the precise three-dimensional interactions between a ligand and its target protein at an atomic level. This typically involves X-ray crystallography of the protein-ligand complex.
As of the current literature review, a co-crystal structure of this compound with a specific biological target (such as PARP-1, EGFR, or MDM2) has not been reported. The process of co-crystallization involves growing crystals of the target protein in the presence of the compound. nih.gov Successful structure determination would reveal:
The specific binding pocket on the protein.
Key amino acid residues involved in the interaction.
The conformation of the inhibitor when bound to the target.
The network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.
For example, studies on other piperazine-containing inhibitors, such as the Nutlin family of MDM2 inhibitors, have successfully used co-crystallization to reveal how they mimic the key interactions of p53 within the MDM2 hydrophobic pocket. nih.govmdpi.com This structural information is invaluable for structure-based drug design, enabling the optimization of inhibitor potency and selectivity. The formation of pharmaceutical co-crystals can also modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and bioavailability, which is an area of active research for piperazine-containing compounds. nih.govnih.gov
Cellular Pathway Perturbation Analysis (In Vitro Research)
Cellular pathway perturbation analysis aims to understand how a compound affects the complex network of signaling pathways within a cell. nih.govnih.gov This involves treating cellular models with the compound and observing changes in pathway activities, often through transcriptomic, proteomic, or metabolomic approaches. Specific research detailing a comprehensive pathway perturbation analysis for this compound is not currently available.
Investigation of Molecular Targets in Cellular Models (e.g., PARP-1, EGFR, MDM2, NF-κB, PPARβ/δ)
The piperazine (B1678402) scaffold is a common motif in compounds designed to interact with a range of biological targets. mdpi.com However, direct experimental evidence linking this compound to the specific targets listed below is not established in the reviewed literature. The following table summarizes the functions of these potential targets and the known interactions of other piperazine-containing molecules.
Table 1: Potential Molecular Targets and Relevance of the Piperazine Scaffold
| Target | Function | Known Interaction with Piperazine-Containing Compounds (Examples) | Interaction with this compound |
| PARP-1 | DNA damage repair, apoptosis. | Some piperazine derivatives have been investigated for their role in apoptotic pathways where PARP cleavage is a key event. researchgate.net | Not explicitly reported. |
| EGFR | Tyrosine kinase receptor involved in cell proliferation and signaling. | Rhodanine-piperazine hybrids have been designed and evaluated as potential EGFR inhibitors. nih.gov | Not explicitly reported. |
| MDM2 | Negative regulator of the p53 tumor suppressor. | The Nutlin family of compounds, containing a piperazine ring, are well-known inhibitors of the p53-MDM2 interaction. nih.govmdpi.comnih.gov | Not explicitly reported. |
| NF-κB | Transcription factor complex controlling inflammation, immunity, and cell survival. | Piperazine-linked pyrimidines have been developed as inhibitors of the p65 subunit of NF-κB. nih.govnih.gov | Not explicitly reported. |
| PPARβ/δ | Nuclear receptor involved in metabolism and inflammation. | A piperazine-containing acrylonitrile (B1666552) derivative (DG172) was identified as a selective PPARβ/δ inverse agonist. nih.gov | Not explicitly reported. |
Analysis of Gene Expression Modulation (Transcriptional and Translational Research)
Investigating how this compound modulates gene expression would provide critical insights into its mechanism of action. This research typically involves:
Transcriptional Analysis: Techniques like quantitative real-time PCR (qRT-PCR), DNA microarrays, or RNA-sequencing (RNA-Seq) would be used to measure changes in messenger RNA (mRNA) levels in cells treated with the compound. For example, a study on a PPARβ/δ inverse agonist containing a piperazine moiety showed it down-regulated the transcription of the target gene Angptl4. nih.gov
Translational Analysis: Western blotting or mass spectrometry-based proteomics would be used to quantify changes in protein levels, confirming that transcriptional changes lead to functional alterations in the cell.
Currently, there are no published studies that specifically report on the modulation of gene or protein expression profiles by this compound. Such studies would be essential to identify the cellular pathways most affected by the compound. nih.gov
Apoptotic Pathway Induction Mechanisms in In Vitro Cellular Models
Apoptosis, or programmed cell death, is a key process targeted by many anti-cancer agents. mdpi.com Research into various piperazine derivatives has shown their potential to induce apoptosis in cancer cell lines through different mechanisms. researchgate.netnih.gov
Potential mechanisms for apoptosis induction that could be investigated for this compound include:
Mitochondrial (Intrinsic) Pathway: This involves changes in the mitochondrial membrane potential, release of cytochrome c, and altered expression of Bcl-2 family proteins (e.g., Bax, Bcl-2). nih.gov
Death Receptor (Extrinsic) Pathway: This is initiated by the binding of ligands to death receptors on the cell surface.
Caspase Activation: Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleaves key cellular substrates like PARP, leading to the characteristic morphological changes of apoptosis. mdpi.com
Studies on other piperazine-containing compounds have demonstrated apoptosis induction via phosphatidylserine (B164497) externalization, DNA fragmentation, cell-cycle arrest, and activation of the intrinsic mitochondrial pathway. nih.gov However, specific experimental data confirming that this compound induces apoptosis and elucidating its specific mechanism in cellular models is lacking in the current scientific literature.
High-Throughput Screening (HTS) Campaign Design and Analysis for Research Leads Incorporating the Chemical Compound
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target or cellular phenotype. nuvisan.commdpi.com The compound this compound could serve as a core scaffold for generating a chemical library to be used in an HTS campaign to identify new research leads.
A hypothetical HTS campaign could be designed as follows:
Table 2: Hypothetical High-Throughput Screening Campaign Design
| Phase | Objective | Methods and Approach | Key Considerations |
| 1. Library Design & Synthesis | To create a diverse chemical library based on the this compound scaffold. | Utilize combinatorial chemistry to introduce a variety of substituents at different positions of the piperazinone and phenyl rings. This creates a library of analogues with diverse physicochemical properties. | Ensure synthetic routes are amenable to automation and parallel synthesis. scienceintheclassroom.org The library should have good structural diversity to explore the chemical space around the core scaffold. |
| 2. Assay Development | To develop a robust, miniaturized, and automated assay for screening. | * Target-based assay: Develop a biochemical assay (e.g., fluorescence resonance energy transfer - FRET) to measure the inhibition of a specific enzyme (e.g., a kinase or protease). nih.gov * Phenotypic assay: Develop a cell-based assay to measure a specific cellular outcome (e.g., inhibition of cancer cell proliferation, induction of apoptosis, or modulation of a reporter gene). mdpi.com | The assay must be optimized for a high-throughput format (e.g., 384- or 1536-well plates), have a high signal-to-noise ratio, and be cost-effective. |
| 3. Primary Screen | To screen the entire chemical library to identify initial "hits". | The library is screened at a single concentration against the developed assay using automated liquid handlers and plate readers. | A statistical cutoff (e.g., >3 standard deviations from the mean) is used to identify active compounds or "hits." |
| 4. Hit Confirmation & Triage | To confirm the activity of primary hits and eliminate false positives. | Re-test primary hits in the original assay. Perform counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds). | This step is crucial to focus resources on the most promising candidates. nuvisan.com |
| 5. Dose-Response Analysis | To determine the potency of confirmed hits. | Confirmed hits are tested across a range of concentrations to generate dose-response curves and determine potency values such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). | This allows for the ranking of hits based on their potency. |
| 6. Hit-to-Lead Optimization | To begin the process of developing hits into lead compounds. | Analyze the structure-activity relationship (SAR) from the screening data. Select promising hit clusters for initial chemical optimization to improve potency, selectivity, and drug-like properties. semanticscholar.orgresearchgate.net | This phase involves medicinal chemistry, biophysical characterization, and further cellular testing. |
Future Research Directions and Emerging Applications of 3 4 Bromophenyl Piperazin 2 One
Design and Synthesis of Advanced Chemical Probes for Biological Research
The structure of 3-(4-bromophenyl)piperazin-2-one is particularly amenable to derivatization for the creation of advanced chemical probes. Such probes are indispensable tools for interrogating complex biological systems, enabling researchers to visualize, track, and identify molecular interactions in real-time. The future design of probes based on this scaffold can be strategically planned around its key functional handles: the bromine atom on the phenyl ring and the secondary amine at the N4 position.
The bromine atom serves as a versatile anchor for introducing various reporter tags via well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the covalent attachment of:
Fluorophores: For use in fluorescence microscopy and high-content screening to visualize the subcellular localization of the compound.
Biotin tags: For affinity purification of target proteins (pull-down assays) followed by identification via mass spectrometry.
Photo-crosslinkers (e.g., diazirines, benzophenones): For creating covalent bonds with target proteins upon photoactivation, enabling irreversible capture and identification of binding partners.
Simultaneously, the secondary amine in the piperazine (B1678402) ring can be functionalized to modulate solubility, cell permeability, or to attach other functionalities, further tuning the probe's properties for specific biological questions.
| Probe Type | Reporter/Tag | Proposed Synthetic Strategy | Application |
| Fluorescent Probe | Fluorescein, Rhodamine, or BODIPY | Suzuki or Sonogashira coupling of a boronic acid or alkyne-functionalized fluorophore to the bromophenyl moiety. | Live-cell imaging, fluorescence polarization assays. |
| Affinity Probe | Biotin | Buchwald-Hartwig amination to attach an amine-linker-biotin conjugate to the bromophenyl group. | Affinity-based protein profiling, target identification. |
| Photoaffinity Probe | Diazirine or Benzophenone | Suzuki coupling to introduce a diazirine- or benzophenone-containing boronic ester. | Covalent capture of target proteins for irreversible labeling. |
| Clickable Probe | Alkyne or Azide | Sonogashira coupling to install a terminal alkyne, or nucleophilic substitution to add an azide-containing alkyl chain to the N4-amine. | Bio-orthogonal ligation for in-cell or in-vivo labeling via CuAAC or SPAAC reactions. |
Exploration of the Chemical Compound as a Scaffold for Advanced Material Science Research
Beyond biological applications, the rigid and functionalizable nature of this compound makes it an intriguing building block, or "scaffold," for the development of novel materials. The field of material science could leverage its distinct chemical features to construct polymers and frameworks with unique photophysical or structural properties.
The bifunctional nature of the molecule—with a reactive site on the phenyl ring and another on the piperazine nitrogen—allows it to act as a monomer in polymerization reactions. For instance, the bromine atom can participate in polycondensation reactions like Suzuki polycondensation, while the nitrogen can be used in other polymerization schemes. This could lead to the creation of novel conductive polymers or polymers with high thermal stability. Furthermore, the inherent chirality of the scaffold could be used to synthesize chiral polymers for applications in enantioselective separation or catalysis.
Drawing inspiration from research on other bromophenyl-containing heterocycles, this compound could be used to create "push-pull" systems for applications in organic electronics. researchgate.net By coupling an electron-donating group to the piperazine nitrogen and an electron-withdrawing group to the phenyl ring (via substitution of the bromine), materials with tailored optical and electronic properties, such as those needed for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be developed.
| Material Type | Synthetic Approach | Key Feature of Scaffold | Potential Application |
| Conjugated Polymers | Suzuki or Stille Polycondensation | Bromophenyl group acts as a coupling handle. | Organic electronics, sensors. |
| Polyamides/Polyimides | Acylation of the N4-amine with diacyl chlorides. | Nucleophilic secondary amine. | High-performance plastics, membranes. |
| Metal-Organic Frameworks (MOFs) | Coordination of the piperazine nitrogens or carboxylate-functionalized phenyl ring to metal ions. | Lewis basic nitrogen atoms and functionalizable aryl ring. | Gas storage, catalysis, chemical separation. |
| Chiral Stationary Phases | Covalent immobilization onto a solid support (e.g., silica). | Inherent chirality at the C3 position. | Enantioselective chromatography. |
Development of Chemoinformatic Tools for Piperazin-2-one (B30754) Derivatives
As the library of piperazin-2-one derivatives grows, the need for robust chemoinformatic and computational tools to predict their properties and guide future synthesis becomes critical. This compound and its analogues can serve as a foundational dataset for developing these tools.
Future research should focus on building Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These models mathematically correlate variations in the chemical structure of compounds with their biological activities. By systematically synthesizing derivatives of this compound and evaluating their activity in relevant assays, a rich dataset can be generated. This data can then be used to train QSAR models to predict the potency of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates and reducing the cost and time of experimental work.
Key molecular descriptors for building these models would include steric parameters (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and topological indices. Furthermore, developing specific molecular docking protocols for piperazin-2-one scaffolds against various protein targets could elucidate binding modes and help in the rational design of more potent and selective inhibitors.
| Descriptor Class | Specific Examples | Relevance to Piperazin-2-one Derivatives |
| Constitutional | Molecular Weight, Atom Count | Basic properties influencing pharmacokinetics. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and shape. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Relates to steric fit within a protein binding pocket. |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Governs electrostatic and hydrogen bonding interactions. |
| Physicochemical | LogP, Polar Surface Area (PSA) | Predicts solubility, cell permeability, and oral bioavailability. |
Integration of this compound into Chemical Biology Platforms for Target Deconvolution
A significant challenge in phenotypic drug discovery is identifying the specific molecular target of a bioactive compound, a process known as target deconvolution. nih.gov The structure of this compound is exceptionally well-suited for creating tools for affinity-based target deconvolution methods. technologynetworks.com
The core strategy involves immobilizing the small molecule onto a solid support (e.g., agarose or magnetic beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate or protein mixture. Proteins that bind to the compound are "captured" on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.
The bromophenyl group is the key to this approach. It can be readily modified with a linker arm that terminates in a functional group suitable for covalent attachment to the solid support, without significantly altering the core structure that is responsible for biological activity. This creates a powerful tool to "fish" for the binding partners of this compound from the entire proteome, providing direct insights into its mechanism of action.
| Step | Description | Role of this compound Derivative |
| 1. Probe Synthesis | A linker is attached to the core scaffold. | The bromophenyl group is functionalized with a linker (e.g., a polyethylene glycol chain) ending in a reactive group (e.g., an amine or carboxylate). |
| 2. Immobilization | The synthesized probe is covalently attached to a solid support (e.g., NHS-activated agarose beads). | The terminal reactive group of the linker forms a stable bond with the support, creating the affinity matrix. |
| 3. Protein Incubation | The affinity matrix is incubated with a complex protein mixture, such as a cell lysate. | The immobilized compound acts as "bait," selectively binding to its target protein(s). |
| 4. Washing | Non-specifically bound proteins are removed by washing the matrix with buffer. | Only proteins with a specific affinity for the immobilized ligand are retained. |
| 5. Elution | Bound proteins are released from the matrix using a denaturing solution or a competitive ligand. | The target proteins are recovered in a purified form. |
| 6. Identification | The eluted proteins are identified using proteomic techniques, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). | The identity of the direct binding partners is revealed. |
Addressing Stereochemical Control in Future Research Endeavors for the Chemical Compound
The carbon atom at the 3-position of the piperazin-2-one ring is a chiral center, meaning that this compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-enantiomers). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, metabolic fates, and toxicities. Therefore, a critical future direction is the development of synthetic methods to access the enantiomerically pure forms of this compound.
Future research must move beyond racemic syntheses and focus on stereoselective methods. Several strategies can be envisioned:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as enantiopure amino acids, to construct the piperazin-2-one ring with a pre-defined stereochemistry at the C3 position. nih.govtmc.edu
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other. Methods like catalytic asymmetric allylic alkylation have been successfully applied to create chiral centers in similar lactam systems and could be adapted for this scaffold. caltech.edu
Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers using techniques like chiral chromatography or diastereomeric salt formation.
Access to enantiopure (R)- and (S)-3-(4-bromophenyl)piperazin-2-one will be essential for accurately defining its structure-activity relationships, identifying its precise molecular targets, and advancing any of its derivatives toward therapeutic or diagnostic applications.
| Method | Description | Advantages | Challenges |
| Chiral Pool Synthesis | Starts with an enantiomerically pure precursor (e.g., an amino acid) to build the chiral scaffold. | High enantiomeric purity is often guaranteed. | Limited by the availability and cost of starting materials. |
| Asymmetric Catalysis | Uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from an achiral starting material. | Highly efficient and scalable; allows access to both enantiomers by choosing the appropriate catalyst ligand. | Requires significant optimization of reaction conditions; catalyst development can be complex. |
| Chiral Resolution | Separates a 50:50 racemic mixture into its constituent enantiomers. | Can be applied post-synthesis without redesigning the entire synthetic route. | The maximum theoretical yield for the desired enantiomer is 50%; can be costly and time-consuming at a large scale. |
Q & A
Q. What are the optimal synthetic routes for 3-(4-bromophenyl)piperazin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-bromophenyl moieties with piperazin-2-one scaffolds via nucleophilic substitution or condensation reactions. Key factors include solvent choice (polar aprotic solvents like DMF or DMSO), temperature control (60–100°C), and stoichiometric ratios of reagents. For example, intermediates like 4-(4-bromophenyl)piperidine hydrochloride ( ) may be functionalized to yield the target compound. Characterization via NMR (1H/13C), IR spectroscopy, and mass spectrometry ensures structural fidelity and purity .
Q. How can researchers confirm the structural identity and purity of this compound?
Structural elucidation relies on spectroscopic techniques:
- NMR : Peaks for the bromophenyl group (δ 7.3–7.6 ppm for aromatic protons) and piperazin-2-one carbonyl (δ ~165–170 ppm in 13C).
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Br (~600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching the molecular formula (C10H10BrN2O, m/z ~271). Purity is assessed via HPLC or elemental analysis (>95% by ) .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) is ideal. For example, monoclinic systems (e.g., P21/c space group, β ~101.7°) with unit cell parameters (a = 10.05 Å, b = 11.62 Å, c = 21.26 Å) have been reported for related piperazinone derivatives (). Data collection using a diffractometer (e.g., Enraf–Nonius CAD-4) and refinement via SHELXL ( ) can resolve bond lengths, angles, and stereochemistry .
Advanced Research Questions
Q. How can computational methods like DFT validate experimental data for this compound?
Density Functional Theory (DFT) calculations predict molecular geometry, electronic properties (HOMO-LUMO gaps), and vibrational spectra. For instance, comparing experimental IR/NMR data with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) identifies discrepancies in bond angles or charge distribution. highlights such validation for similar compounds, ensuring computational models align with empirical observations .
Q. What challenges arise in crystallographic refinement of chiral piperazinone derivatives, and how are they addressed?
Chirality in non-centrosymmetric crystals can lead to ambiguities in enantiomorph-polarity estimation. Parameters like Rogers’ η or Flack’s x () resolve this by analyzing twin components. SHELXL’s refinement tools ( ) handle high-resolution data, while twin-law corrections improve R-factors (e.g., R < 0.08 for related structures in ) .
Q. How do reaction mechanisms differ when synthesizing derivatives of this compound?
The bromophenyl group enables Suzuki coupling or nucleophilic aromatic substitution, while the piperazin-2-one ring undergoes alkylation or acylation. For example, introducing sulfonyl groups ( ) requires anhydrous conditions and catalysts like Pd(PPh3)4. Reaction kinetics and regioselectivity are monitored via TLC or in situ spectroscopy .
Q. How should researchers address contradictions between experimental and computational data?
Discrepancies in bond lengths (DFT vs. SCXRD) or spectral peaks may arise from solvent effects, crystal packing, or basis set limitations. Sensitivity analyses (e.g., varying functional groups in DFT) and multi-technique validation (e.g., UV-Vis + cyclic voltammetry) reconcile such issues. demonstrates this approach for related enones .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to test solvent, temperature, and catalyst combinations.
- Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
- Data Contradictions : Apply Bayesian statistics or error-propagation models to refine uncertain parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
